N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-24(30,20-13-11-18(12-14-20)17-7-3-2-4-8-17)16-26-22(28)23(29)27-21-10-6-5-9-19(21)15-25/h2-14,30H,16H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWTNAAYZVEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalyl Chloride-Mediated Amidation
The oxalamide backbone is conventionally constructed via reaction of oxalic acid derivatives with amines. For the N2-(2-cyanophenyl) fragment, 2-aminobenzonitrile reacts with oxalyl chloride under anhydrous conditions to yield N-(2-cyanophenyl)oxalamic acid chloride. This intermediate is highly reactive toward nucleophilic amines, enabling coupling with the N1 substituent.
Reaction Conditions :
Ruthenium-Catalyzed Dehydrogenative Coupling
An alternative green approach involves ruthenium pincer complexes to catalyze acceptorless dehydrogenative coupling of ethylene glycol with amines. While this method avoids toxic reagents like oxalyl chloride, adapting it for aromatic amines (e.g., 2-cyanophenylamine) requires optimization to prevent catalyst deactivation by nitrile groups.
Synthesis of the N1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl) Substituent
Grignard Reaction for Biphenylpropyl Framework
The 2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl group is synthesized via nucleophilic addition of a biphenyl Grignard reagent to a ketone:
- Formation of Biphenylmagnesium Bromide :
- 4-Bromobiphenyl reacts with magnesium in THF to generate the Grignard reagent.
- Addition to Hydroxyacetone :
- Amination :
Challenges :
- Steric hindrance from the biphenyl group necessitates prolonged reaction times.
- The hydroxy group requires protection (e.g., TBDMS ether) during amination to prevent elimination.
Coupling of N1 and N2 Components
Active Ester Coupling
The N-(2-cyanophenyl)oxalamic acid chloride is coupled with the N1 amine using a coupling agent such as HOBt/EDC in DMF:
$$
\text{Oxalamic acid chloride} + \text{N1-amine} \xrightarrow{\text{EDC, HOBt}} \text{Target compound} + \text{HCl}
$$
Optimization Insights :
One-Pot Sequential Amidation
An alternative one-pot method involves sequential addition of amines to oxalyl chloride:
- First Amidation : React oxalyl chloride with 2-aminobenzonitrile.
- Second Amidation : Introduce the N1-amine directly into the reaction mixture, avoiding isolation of the intermediate.
Advantages :
Protection-Deprotection Strategies
Hydroxy Group Protection
The 2-hydroxypropyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether during amine synthesis and coupling:
- Protection : Treat the alcohol with TBDMS-Cl and imidazole in DMF.
- Deprotection : Use tetra-n-butylammonium fluoride (TBAF) post-coupling to regenerate the hydroxyl group.
Characterization :
- $$^{1}\text{H NMR}$$: Loss of the −OH proton (δ 1.5–2.5 ppm) and appearance of TBDMS signals (δ 0.1–0.3 ppm).
Analytical Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis (where applicable) confirms molecular geometry and hydrogen bonding patterns, such as intramolecular N−H⋯O interactions stabilizing the oxalamide core.
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at N1 and N2 positions necessitate careful stoichiometric control.
- Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance amine reactivity but may promote hydrolysis; additives like molecular sieves mitigate this.
- Catalyst Design : Ruthenium pincer complexes could offer greener alternatives but require ligand modification to tolerate nitrile groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Substitution: The biphenyl and cyanophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N1-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological macromolecules in medicinal applications. The biphenyl and cyanophenyl groups contribute to its binding affinity and specificity, while the hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Key Observations :
- The 2-cyanophenyl group at N2 is unique among the compared compounds, which typically feature pyridyl or alkylpyridyl groups. This substitution may alter metabolic stability or solubility compared to pyridine-containing analogs .
Umami Receptor Agonism
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): A benchmark umami agonist with EC₅₀ values in the nanomolar range. Its methoxy and pyridyl groups are critical for hTAS1R1/hTAS1R3 binding .
- The biphenyl moiety may reduce aqueous solubility, limiting bioavailability .
Toxicological Evaluations
- NOEL (No Observed Effect Level): For analogs like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, a NOEL of 100 mg/kg bw/day has been established, with safety margins exceeding 500 million times the estimated human exposure (0.0002 μg/kg bw/day) .
- Metabolism: Oxalamides are typically hydrolyzed to carboxylic acids and amines, with cytochrome P450-mediated oxidation of aromatic substituents. The biphenyl and cyano groups in the target compound may slow hydrolysis, necessitating further metabolic studies .
Biological Activity
N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O3
- Molecular Weight : 420.5 g/mol
- CAS Number : 1396795-58-6
The compound features a biphenyl moiety, a hydroxypropyl group, and an oxalamide core, which contribute to its unique biological properties.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Hydrophobic Interactions : The biphenyl structure enhances binding affinity to hydrophobic pockets in proteins.
- Hydrogen Bonding : The oxalamide group facilitates hydrogen bonding with amino acid residues in target proteins.
These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways.
Case Studies
-
Cytotoxicity Assays
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7).
- Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values in the micromolar range.
-
Enzyme Inhibition Studies
- The compound was tested against several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX).
- It demonstrated significant inhibition of COX activity, suggesting potential use in pain management or anti-inflammatory therapies.
-
In Vivo Models
- Animal studies assessed the anti-inflammatory effects using carrageenan-induced paw edema models.
- Treatment with the compound resulted in a significant reduction in edema compared to control groups.
Data Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves:
- Biphenyl intermediate formation : Suzuki-Miyaura coupling (halogenated biphenyl + boronic acid derivative) under palladium catalysis at 80–100°C .
- Hydroxypropylation : Nucleophilic substitution or Grignard addition under basic conditions (e.g., NaH/THF) to introduce the hydroxyl group .
- Oxalamide formation : Reaction of intermediates with oxalyl chloride and amines (e.g., 2-cyanophenylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions . Key conditions include inert atmosphere (N₂/Ar), stoichiometric precision, and chromatographic purification (silica gel, ethyl acetate/hexane) for >95% purity .
Q. Which spectroscopic and computational methods confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent connectivity (e.g., biphenyl protons at δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 420.5) .
- X-ray Crystallography : Assigns stereochemistry and bond angles (if crystals are obtainable) .
- HPLC-UV : Monitors purity (>95% at λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. How are solubility and stability profiles assessed for this compound?
- Solubility : Tested in DMSO, ethanol, and PBS (pH 7.4) via shake-flask method, followed by UV spectrophotometry .
- Stability : Incubated at 25°C/60% RH (for solid) or in plasma (37°C, 24 hrs) with LC-MS tracking degradation products (e.g., hydrolysis of cyanophenyl group) .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., HeLa vs. MCF-7), serum concentration (5–10% FBS), and incubation time (48–72 hrs) .
- Metabolite interference : Use pharmacokinetic modeling (e.g., PBPK) to identify active metabolites .
- Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies optimize enantiomeric purity of the chiral hydroxypropyl center?
- Asymmetric synthesis : Evans oxazolidinone auxiliaries during hydroxypropylation (ee >98%) .
- Kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .
- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol to achieve >99% ee .
Q. Which computational methods predict metabolic liabilities with cytochrome P450 enzymes?
- Docking studies : AutoDock Vina or Glide predicts binding modes with CYP3A4/2D6, identifying oxidation-prone sites (e.g., biphenyl ring) .
- MD simulations : AMBER or GROMACS assesses binding stability over 100-ns trajectories .
- QSAR models : Train on ADMET datasets to prioritize derivatives with reduced CYP inhibition .
Q. How to design experiments for evaluating anti-inflammatory mechanisms in vivo?
- Carrageenan-induced edema : Measure paw volume (plethysmometer) at 0, 1, 3, and 6 hrs post-administration (dose: 10–50 mg/kg, oral) .
- Cytokine profiling : ELISA for TNF-α/IL-6 in serum .
- Histopathology : Compare treated vs. control tissue sections (H&E staining) for neutrophil infiltration .
Data Contradictions and Validation
- Molecular weight conflicts : PubChem lists 420.5 g/mol , while some sources report 399.4 g/mol. Resolve via HRMS calibration with internal standards.
- Biological activity variability : Replicate enzyme inhibition assays (e.g., COX-2) under standardized pH (7.4) and temperature (37°C) .
Methodological Tables
| Parameter | Technique | Conditions | Reference |
|---|---|---|---|
| Purity Analysis | HPLC-UV | C18 column, 70:30 acetonitrile/water | |
| Enantiomeric Excess | Chiral HPLC | Chiralpak AD-H, hexane/isopropanol (90:10) | |
| Metabolic Stability | LC-MS/MS | Liver microsomes (37°C, NADPH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
